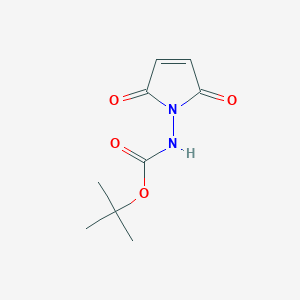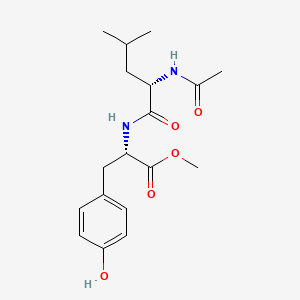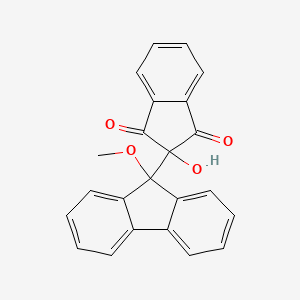
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and an indene-dione moiety
Méthodes De Préparation
The synthesis of 2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9-methoxy-9H-fluorene through the methylation of fluorene.
Indene-Dione Formation: The indene-dione moiety is synthesized separately through a series of reactions involving the cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of the fluorenyl intermediate with the indene-dione moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione stands out due to its unique combination of a fluorenyl group and an indene-dione moiety. Similar compounds include:
2-Hydroxy-2-(9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione: Lacks the methoxy group, which may affect its reactivity and applications.
9-Methoxy-9H-fluorene: Contains the fluorenyl group but lacks the indene-dione moiety, limiting its versatility in chemical reactions.
1H-Indene-1,3(2H)-dione:
Propriétés
Numéro CAS |
50616-96-1 |
|---|---|
Formule moléculaire |
C23H16O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-hydroxy-2-(9-methoxyfluoren-9-yl)indene-1,3-dione |
InChI |
InChI=1S/C23H16O4/c1-27-23(22(26)20(24)16-10-2-3-11-17(16)21(22)25)18-12-6-4-8-14(18)15-9-5-7-13-19(15)23/h2-13,26H,1H3 |
Clé InChI |
LRWVJYGWKGSTSI-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2=CC=CC=C2C3=CC=CC=C31)C4(C(=O)C5=CC=CC=C5C4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)

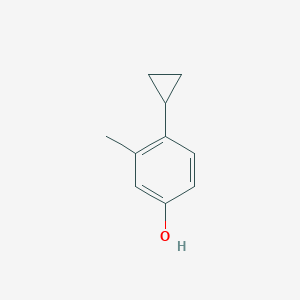
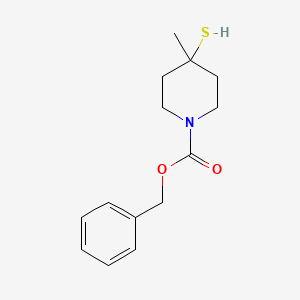
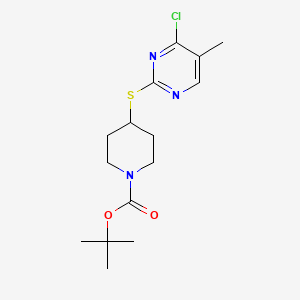
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)

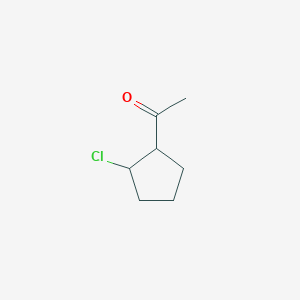
![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

